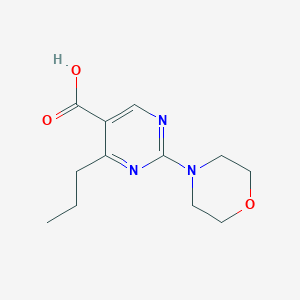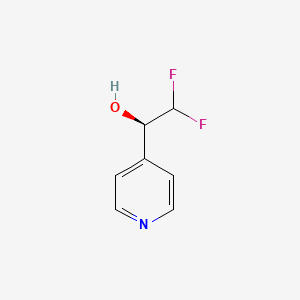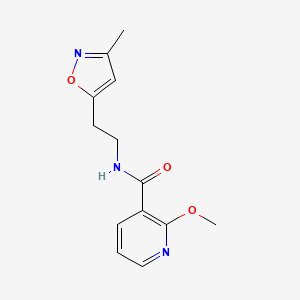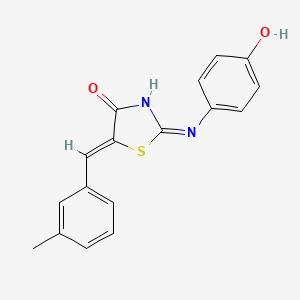
2-Morpholin-4-yl-4-propylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine is a common component in various pharmaceuticals and its derivatives have been studied for their potential biological activities . Pyrimidine is another important component, being a fundamental structure in many biological compounds, including the genetic molecules DNA and RNA . Carboxylic acids are also widely present in various bioactive compounds .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be analyzed using techniques such as NMR spectroscopy . This allows for the determination of the different functional groups and their arrangement in the molecule.Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on the specific conditions and reagents used. Generally, carboxylic acids can undergo reactions like esterification and amide formation, while pyrimidines can participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in different solvents, and stability under various conditions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds related to 2-Morpholin-4-yl-4-propylpyrimidine-5-carboxylic acid have been synthesized and evaluated for their biological activities. For instance, novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have been synthesized and characterized, showing potential as kinase inhibitors, analgesics, anti-inflammatory agents, and for other therapeutic applications due to their pyrimidine derivatives, which are crucial in nucleic acids and several biologically active molecules (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Drug Development and Radiolabeling
Morpholine-4-carboxylic acid derivatives have been developed as potent inhibitors for specific enzymes, such as cathepsin S. These derivatives have been labeled with deuterium and carbon-14, showcasing their utility in drug development and pharmacokinetic studies (Latli, Hrapchak, Lorenz, Busacca, & Senanayake, 2012).
Material Science
Morpholine derivatives have been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups, demonstrating their importance in the development of novel materials with specific properties (Veld, Dijkstra, & Feijen, 1992).
Pharmaceutical Applications
Carbamate substituted 2-amino-4,6-diphenylpyrimidines, containing morpholine-4-carboxylate groups, have been explored as dual adenosine A1 and A2A receptor antagonists, offering potential in the treatment of neurological disorders, including Parkinson's disease (Robinson, Petzer, Rousseau, Terre’Blanche, Petzer, & Lourens, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-morpholin-4-yl-4-propylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-3-10-9(11(16)17)8-13-12(14-10)15-4-6-18-7-5-15/h8H,2-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXSEBMXIKDIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-4-propylpyrimidine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate](/img/structure/B2928532.png)
![(2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2928533.png)
![Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2928535.png)

![Ethyl 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2928539.png)


![N-(2,4-dimethylphenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2928544.png)
![4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2928545.png)
![4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2928546.png)
![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2928547.png)
![3,4-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2928549.png)
